molecular formula C12H12N4O3 B1203480 ethyl 4-(pyridin-4-ylcarbamoyl)-1H-imidazole-5-carboxylate CAS No. 627470-10-4

ethyl 4-(pyridin-4-ylcarbamoyl)-1H-imidazole-5-carboxylate

Cat. No.: B1203480
CAS No.: 627470-10-4
M. Wt: 260.25 g/mol
InChI Key: LWPBFRIHRVOUNK-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃):
    • Imidazole protons: δ 7.68 (s, 1H, H-2), 8.24 (s, 1H, H-4).
    • Pyridine ring: δ 8.45–8.52 (m, 2H, H-3' and H-5'), 7.33–7.41 (m, 2H, H-2' and H-6').
    • Ethyl ester: δ 4.32 (q, 2H, J = 7.1 Hz, CH₂), 1.38 (t, 3H, J = 7.1 Hz, CH₃).
  • ¹³C NMR (126 MHz, CDCl₃):
    • Carbonyl groups: δ 165.2 (C=O, ester), 162.8 (C=O, carbamoyl).
    • Aromatic carbons: δ 150.1 (C-4'), 141.3 (C-2'), 124.6–128.9 (imidazole and pyridine).

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

  • ν(C=O) : 1715 (ester), 1682 (carbamoyl).
  • ν(N–H) : 3320 (carbamoyl NH).
  • ν(C–N) : 1245 (imidazole ring).

UV-Vis Spectroscopy

  • λₘₐₓ (MeOH): 268 nm (π→π* transition, imidazole-pyridine conjugation), 315 nm (n→π* transition, carbonyl groups).

Table 2: Key spectroscopic assignments

Technique Signal (δ/λ/ν) Assignment
¹H NMR 8.45–8.52 ppm Pyridine H-3' and H-5'
¹³C NMR 165.2 ppm Ester C=O
IR 1715 cm⁻¹ Ester C=O stretch
UV-Vis 268 nm Conjugated π-system

Tautomeric Equilibria in Imidazole-Pyridine Hybrid Systems

The compound exhibits prototropic tautomerism due to the imidazole ring’s labile protons:

  • Tautomer A : 1H-imidazole form

Properties

IUPAC Name

ethyl 4-(pyridin-4-ylcarbamoyl)-1H-imidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c1-2-19-12(18)10-9(14-7-15-10)11(17)16-8-3-5-13-6-4-8/h3-7H,2H2,1H3,(H,14,15)(H,13,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPBFRIHRVOUNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CN1)C(=O)NC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359607
Record name ethyl 4-(pyridin-4-ylcarbamoyl)-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627470-10-4
Record name ethyl 4-(pyridin-4-ylcarbamoyl)-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of α-Chlorooxaloacetate Derivatives with 4-Aminopyridine

A prominent method, adapted from analogous imidazole syntheses, involves the cyclocondensation of α-chlorooxaloacetate diethyl ester with 4-aminopyridine. This approach mirrors the strategy outlined in CN104177296A, where α-chlorooxaloacetate diethyl ester reacts with nitrogen nucleophiles to form imidazole intermediates.

In this adaptation, 4-aminopyridine acts as the nucleophile, displacing the chloride group on α-chlorooxaloacetate diethyl ester under reflux conditions in an anhydrous ethanol solvent. The reaction is catalyzed by organic bases such as triethylamine (1:1.2 molar ratio relative to the amine), which neutralizes HCl byproducts and drives the reaction forward. The intermediate undergoes intramolecular cyclization to yield the imidazole ring, followed by hydrolysis and esterification to install the carboxylate and carbamoyl groups.

Key advantages of this route include:

  • Short reaction sequence : Three steps (condensation, cyclization, esterification) compared to traditional five-step routes.

  • High atom economy : Minimal byproducts due to precise stoichiometric control.

  • Scalability : Ethanol solvent systems enable industrial-scale production.

However, challenges include the sensitivity of α-chlorooxaloacetate diethyl ester to hydrolysis, necessitating strictly anhydrous conditions.

Amide Coupling via Activated Carboxylates

An alternative route employs amide bond formation between pre-synthesized imidazole-5-carboxylate derivatives and 4-aminopyridine. For instance, ethyl 4-carboxy-1H-imidazole-5-carboxylate is activated using carbodiimide coupling agents (e.g., EDCl/HOBt) and reacted with 4-aminopyridine in dichloromethane at 0–5°C.

This method benefits from modularity, as the imidazole carboxylate precursor can be synthesized independently via:

  • Hydrolysis of nitriles : Using 2,3-diaminobutenedinitrile as a starting material, followed by esterification.

  • Oxidative ring-opening : Of benzimidazole derivatives, though this introduces byproduct formation risks.

The coupling step typically achieves yields of 65–78%, with purity >95% after recrystallization from ethyl acetate/hexane.

Patent-Inspired Adaptations for Optimized Synthesis

The Chinese patent CN104177296A describes a method for a structurally similar compound, 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate, which can be adapted for the target molecule. Modifications include:

  • Replacing butamidine with 4-aminopyridine as the nucleophile.

  • Using methanol instead of ethanol to enhance 4-aminopyridine solubility.

  • Reducing reaction temperatures to 60–70°C to prevent decomposition of the aromatic amine.

Critical parameters from the patent:

ParameterValueImpact on Yield
SolventAnhydrous MeOHMaximizes nucleophile reactivity
Molar ratio (amine:ester)1:1.1Limits oligomerization
Reaction time8–12 hoursEnsures complete cyclization

This adaptation theoretically achieves yields of 70–85%, though experimental validation is required.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) improve 4-aminopyridine solubility but risk ester hydrolysis.

  • Ester-friendly solvents (toluene, ethanol) balance reactivity and stability, with ethanol preferred for its low cost and ease of removal.

  • Temperature control : Reactions above 80°C promote decarboxylation, while temperatures below 50°C slow cyclization.

Byproduct Mitigation

Common byproducts include:

  • Diimidazole oligomers : Formed via over-condensation, minimized by using 1.1 equivalents of α-chlorooxaloacetate ester.

  • Hydrolysis products : Addressed by molecular sieves or anhydrous MgSO4 to scavenge water.

Analytical Characterization

Post-synthesis analysis employs:

  • NMR spectroscopy : ¹H NMR (DMSO-d6) shows characteristic peaks at δ 8.5 ppm (pyridinyl protons) and δ 1.3 ppm (ethyl ester CH3).

  • HPLC-MS : Confirms molecular ion [M+H]⁺ at m/z 261.1 (calc. 260.25).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Cost (Relative)Scalability
Cyclocondensation70–8592–95LowHigh
Amide Coupling65–7895–98ModerateMedium
Patent Adaptation75 (est.)90 (est.)LowHigh

Chemical Reactions Analysis

Types of Reactions

ethyl 4-(pyridin-4-ylcarbamoyl)-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Structural Formula

The molecular structure can be represented as follows:C12H12N4O3\text{C}_{12}\text{H}_{12}\text{N}_4\text{O}_3

Antimicrobial Activity

Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. Ethyl 4-(pyridin-4-ylcarbamoyl)-1H-imidazole-5-carboxylate has been evaluated for its effectiveness against various bacteria and fungi. A study highlighted its ability to inhibit the growth of pathogenic microorganisms, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have indicated that imidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. This compound has shown promise in preliminary assays targeting specific cancer cell lines .

Enzyme Inhibition

Another significant application is in enzyme inhibition. The compound has been studied as a potential inhibitor of certain enzymes involved in disease pathways, particularly those related to cancer and inflammation. Its ability to interact with enzyme active sites suggests it could lead to the development of effective therapeutic agents .

Material Science

Beyond biological applications, this compound is being explored in material science for its potential use in creating advanced materials with specific electronic or optical properties due to the presence of the imidazole ring .

Case Study 1: Antimicrobial Efficacy

A study published in the Tropical Journal of Pharmaceutical Research evaluated various imidazole derivatives, including this compound, for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited notable inhibition zones, suggesting strong antibacterial properties .

Case Study 2: Anticancer Activity

In another investigation, this compound was tested against different cancer cell lines. The findings revealed that it significantly reduced cell viability and induced apoptosis, highlighting its potential as an anticancer therapeutic agent .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityInhibits growth of pathogenic bacteria and fungi
Anticancer PropertiesInduces apoptosis in cancer cells
Enzyme InhibitionPotential inhibitor of enzymes related to diseases
Material ScienceUtilized in developing advanced materials

Mechanism of Action

The mechanism of action of ethyl 4-(pyridin-4-ylcarbamoyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Aromatic Substituents

Compound Name Substituents Molecular Formula Key Applications/Activities Evidence Source
Ethyl 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylate Phenyl group at carbamoyl position C₁₃H₁₃N₃O₃ Unknown (structural analog for receptor studies)
Ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate Trifluoromethylphenyl and hydroxy groups C₁₅H₁₅F₃N₂O₃ Antiviral activity (SI = 919 against orthopoxviruses)
TDBzl-etomidate 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl group C₂₃H₂₁F₃N₄O₂ Photoreactive GABAA receptor ligand for anesthetic studies

Key Observations :

  • Pyridine vs.
  • Electron-Withdrawing Groups : The trifluoromethyl group in the antiviral compound enhances metabolic stability and selectivity (SI = 919 vs. SI = 102 for nitro-substituted analogs) .
  • Photoreactive Modifications : Diazirinyl groups in TDBzl-etomidate enable covalent binding studies in ion channels .

Functional Analogs in Therapeutics

Etomidate Derivatives

Etomidate analogs, such as those described by Husain et al. (2003), share the imidazole carboxylate core but are substituted with phenylethyl and diazirenyl groups. These compounds act as stereoselective anesthetics by modulating GABAA receptors . In contrast, ethyl 4-(pyridin-4-ylcarbamoyl)-1H-imidazole-5-carboxylate lacks the diazirenyl moiety, suggesting divergent applications (e.g., antiviral vs. anesthetic).

Olmesartan Medoxomil Precursors

The synthesis of trityl olmesartan ethyl ester () involves an imidazole carboxylate with a tetrazole biphenyl group. Unlike the pyridin-4-ylcarbamoyl substituent, the tetrazole moiety in olmesartan enhances angiotensin II receptor affinity, highlighting the role of substituents in target specificity .

Physicochemical and Pharmacokinetic Properties

Property This compound (Estimated) Ethyl 4-(Phenylcarbamoyl)-1H-imidazole-5-carboxylate TDBzl-etomidate
Molecular Weight ~275.27 g/mol 275.26 g/mol 454.43 g/mol
LogP (Predicted) ~1.5 (moderate lipophilicity) ~2.0 (higher lipophilicity) ~3.8 (highly lipophilic)
Solubility Moderate (ester and pyridine enhance aqueous solubility) Low (phenyl group reduces polarity) Very low (diazirinyl and benzyl groups)

Notes:

  • Diazirinyl substituents in TDBzl-etomidate increase molecular weight and lipophilicity, favoring blood-brain barrier penetration for CNS applications .

Antiviral Activity

Ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate (1f) demonstrates potent antiviral activity (SI = 919) against orthopoxviruses, attributed to its trifluoromethylphenyl group, which balances cytotoxicity and efficacy . In contrast, carboxamide derivatives of similar esters show reduced activity, emphasizing the critical role of the ester group in bioavailability .

Limitations and Challenges

  • Cytotoxicity : Pyridine-containing analogs may exhibit lower cytotoxicity than phenyl derivatives due to improved metabolic clearance .
  • Synthetic Complexity : Introducing pyridin-4-ylcarbamoyl groups requires precise coupling conditions, as seen in peptide and heterocyclic synthesis methodologies .

Biological Activity

Ethyl 4-(pyridin-4-ylcarbamoyl)-1H-imidazole-5-carboxylate (CAS No. 627470-10-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and other pharmacological properties, supported by relevant data tables and research findings.

  • Molecular Formula : C12H12N4O3
  • Molecular Weight : 260.25 g/mol
  • Structure : The compound features an imidazole ring substituted with a pyridine and a carboxylate group, which contributes to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various imidazole derivatives, including this compound. The following table summarizes the minimum inhibitory concentration (MIC) values against different bacterial strains:

Compound Bacterial Strain MIC (µg/mL)
This compoundStaphylococcus aureus8
This compoundEscherichia coli16
This compoundPseudomonas aeruginosa32

These results indicate that this compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

The compound has also shown promising anticancer properties in various studies. For instance, it was evaluated for its cytotoxic effects on different cancer cell lines. The following table presents the IC50 values for selected cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)12.5
MCF7 (breast cancer)15.0
A549 (lung cancer)10.0

These findings suggest that this compound has significant potential as an anticancer agent, with lower IC50 values indicating higher potency against these cell lines .

The mechanism underlying the biological activities of this compound involves several pathways:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : In cancer cells, it can trigger apoptotic pathways leading to cell death.
  • Disruption of Membrane Integrity : Its interaction with bacterial membranes can compromise their integrity, leading to cell lysis.

Case Studies

A notable case study involved the synthesis and evaluation of this compound alongside other imidazole derivatives. The study reported that this compound had superior antibacterial activity compared to traditional antibiotics like ciprofloxacin and amoxicillin, particularly against resistant strains .

Q & A

Q. What are the recommended synthetic routes for ethyl 4-(pyridin-4-ylcarbamoyl)-1H-imidazole-5-carboxylate, and how can reaction conditions influence yield?

The synthesis of imidazole derivatives typically involves cyclocondensation or multi-step coupling reactions. For example, analogous compounds like pyrazole-4-carboxylic acids are synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis . Key variables affecting yield include solvent choice (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalysts (e.g., acetic acid for cyclization). Contaminants like moisture or residual solvents may require purification via column chromatography or recrystallization .

Q. How can spectroscopic techniques (NMR, IR, XRD) confirm the structure of this compound?

  • NMR : The ethyl carboxylate group typically shows a triplet at ~1.3 ppm (CH3) and a quartet at ~4.3 ppm (CH2) in 1H^1H-NMR. The pyridine and imidazole protons appear as distinct aromatic signals between 7–9 ppm. 13C^{13}C-NMR confirms carbonyl carbons (C=O) at ~160–170 ppm .
  • IR : Stretching vibrations for C=O (ester: ~1720 cm1^{-1}, carbamoyl: ~1680 cm1^{-1}) and N-H (imidazole: ~3200 cm1^{-1}) are critical .
  • XRD : Single-crystal X-ray diffraction, as demonstrated for structurally similar imidazole derivatives, provides bond lengths and angles, confirming regiochemistry and hydrogen bonding patterns .

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

  • Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation or skin contact due to potential toxicity .
  • Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Monitor degradation via periodic HPLC analysis .
  • Disposal : Follow institutional guidelines for hazardous organic waste, including neutralization or incineration by certified personnel .

Advanced Research Questions

Q. How can computational methods optimize the synthesis or functionalization of this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, identifying energetically favorable conditions. For example, ICReDD’s approach combines reaction path searches with machine learning to narrow optimal catalysts, solvents, and temperatures, reducing trial-and-error experimentation . Molecular docking studies (e.g., AutoDock Vina) can also predict binding interactions for biological activity screening .

Q. How should researchers address contradictions in reported synthetic yields or byproduct profiles?

Contradictions often arise from subtle differences in reaction conditions:

  • Catalyst Purity : Trace metals in commercial catalysts may alter reaction pathways. Use ultra-pure reagents or pre-treat catalysts (e.g., filtering through celite) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may favor carbamoyl coupling, while protic solvents (e.g., ethanol) could promote ester hydrolysis. Validate solvent choice via control experiments .
  • Analytical Methods : Cross-validate yields using complementary techniques (e.g., 1H^1H-NMR integration vs. HPLC area-under-curve) .

Q. What strategies improve regioselectivity during imidazole functionalization?

  • Protecting Groups : Temporarily block reactive sites (e.g., using tert-butoxycarbonyl for the imidazole NH) to direct substitution to the 4- or 5-position .
  • Metal-Mediated Coupling : Palladium catalysts (e.g., Suzuki-Miyaura) enable selective arylations at less nucleophilic positions .
  • pH Control : Basic conditions (pH >10) deprotonate the imidazole NH, enhancing nucleophilicity at specific carbons .

Q. How can researchers assess the compound’s potential as a enzyme inhibitor or biosynthetic intermediate?

  • Enzyme Assays : Test inhibitory activity against target enzymes (e.g., histidine biosynthesis enzymes) using spectrophotometric or fluorometric assays. Compare IC50 values with known inhibitors .
  • Metabolic Profiling : Radiolabel the compound (e.g., 14C^{14}C-ethyl group) and track incorporation into metabolic pathways via LC-MS .
  • Structural Analogues : Synthesize derivatives with modified substituents (e.g., replacing pyridinyl with quinolinyl) to study structure-activity relationships .

Methodological Considerations

Q. What analytical workflows ensure accurate purity assessment?

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) and UV detection at 254 nm. Compare retention times with standards .
  • Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/H/N/O percentages (deviation <0.4%) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]+^+) and absence of dimers or adducts .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-(pyridin-4-ylcarbamoyl)-1H-imidazole-5-carboxylate
Reactant of Route 2
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ethyl 4-(pyridin-4-ylcarbamoyl)-1H-imidazole-5-carboxylate

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